

Direct Green 27: A Technical Guide for Biological Staining Applications

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Compound of Interest

Compound Name: Direct green 27

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For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the inquiry into the use of "**Direct Green 27**" as a biological stain. Extensive research indicates that "**Direct Green 27**" (CAS No. 12239-31-5), also known by synonyms such as Chlorantine Fast Green 5BLL and Solophenyl Green BL, is not a commonly documented or utilized stain in biological research literature.^[1] The primary applications of this particular dye appear to be within the textile industry.

In the context of biological staining, particularly for the differential visualization of collagen and non-collagenous proteins, the most relevant and widely used green dye is Fast Green FCF (C.I. 42053).^{[2][3][4]} It is highly probable that inquiries regarding "**Direct Green 27**" for biological applications are referring to the methodologies established for Fast Green FCF. This guide will, therefore, focus on the properties, applications, and protocols associated with Fast Green FCF.

Introduction to Fast Green FCF as a Biological Stain

Fast Green FCF is a triarylmethane dye extensively used in histology and cytology.^{[4][5]} Its most prominent application is in conjunction with Sirius Red for the quantitative and qualitative analysis of collagen.^{[6][7][8][9][10][11][12][13]} In this method, Sirius Red specifically binds to collagen fibers, staining them red, while Fast Green FCF counterstains non-collagenous proteins in green.^{[6][7][9][10]} This differential staining allows for the distinct visualization and quantification of collagen content in tissue sections and cell cultures.^{[7][8][10]}

The specificity of this staining technique is dependent on factors such as the size and charge of the dye molecules and the porosity of the tissue components.[2] The larger, highly charged Sirius Red molecules are thought to displace the smaller Fast Green molecules from the more loosely packed collagen fibers, resulting in the differential staining pattern.[2]

Physicochemical and Spectral Properties

A summary of the key properties of Fast Green FCF is presented in the table below.

Property	Value	References
C.I. Name	Food Green 3	[3][4][14]
C.I. Number	42053	[3][4][14]
CAS Number	2353-45-9	[14][15][16]
Molecular Formula	$C_{37}H_{34}N_2Na_2O_{10}S_3$	[3][14][15][16]
Molecular Weight	808.84 g/mol	[3][15]
Appearance	Dark green powder	[14]
Absorption Maximum (Aqueous)	622-628 nm	[3][4][14][17]
Solubility in Water	16%	[3]
Solubility in Ethanol	16%	[3]

Staining Mechanism

The staining mechanism of Fast Green FCF in the context of the Sirius Red/Fast Green protocol is based on electrostatic interactions. At an acidic pH, proteins become positively charged due to the protonation of their amino groups.[18] Fast Green FCF, being an anionic (acid) dye, binds to these positively charged non-collagenous proteins.[18]

Sirius Red, a strong anionic dye, has a high affinity for the repeating [Gly-X-Y]_n helical structure of fibrillar collagens.[7][8] The elongated Sirius Red molecules align with the parallel polypeptide chains of collagen, which enhances their binding.[7] In a combined staining

solution, Sirius Red effectively displaces Fast Green from collagen, leading to the characteristic red staining of collagen and green staining of other proteins.

Experimental Protocols

The following protocols are standard methods for the Sirius Red/Fast Green staining of paraffin-embedded tissue sections and cultured cell layers. Optimization may be required depending on the specific sample type.

Staining of Paraffin-Embedded Tissue Sections

Reagents:

- Sirius Red/Fast Green Staining Solution
- Xylene
- Ethanol (100%, 95%, 70%, 50%)
- Distilled water
- Dye Extraction Buffer (for quantification)

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 10 minutes each.
 - Immerse slides in 100%, 95%, 70%, and 50% ethanol for 5 minutes each.
 - Rinse with distilled water for 5 minutes.
- Staining:
 - Immerse slides in Sirius Red/Fast Green Staining Solution for 30-60 minutes at room temperature.^[7]
- Washing:

- Rinse the slides with distilled water repeatedly until the water runs clear.[\[8\]](#)
- Microscopic Observation (Optional):
 - Dehydrate the sections through graded ethanol, clear in xylene, and mount with a resinous medium.
- Dye Extraction (for Quantification):
 - Add 1 mL of Dye Extraction Buffer to each section and gently mix until the color is eluted.
[\[8\]](#)
 - Collect the eluate and measure the absorbance at 540 nm (for Sirius Red) and 605 nm (for Fast Green).[\[7\]](#)[\[8\]](#)

Staining of Cultured Cell Layers

Reagents:

- Phosphate-Buffered Saline (PBS)
- Fixative (e.g., 95% ethanol/5% glacial acetic acid)
- Sirius Red/Fast Green Staining Solution
- Distilled water
- Dye Extraction Buffer

Procedure:

- Fixation:
 - Remove culture media and wash wells with PBS.
 - Add a cooled fixative solution and incubate for 10 minutes at room temperature.[\[9\]](#)
 - Remove the fixative and wash with PBS.

- Staining:
 - Add 0.2 - 0.3 mL of Sirius Red/Fast Green Staining Solution to each well and incubate for 30 minutes at room temperature.[\[9\]](#)
- Washing:
 - Aspirate the staining solution and rinse the cell layers with distilled water until the water runs clear.[\[9\]](#)
- Dye Extraction (for Quantification):
 - Add 1 mL of Dye Extraction Buffer to each well and gently mix until the color is eluted.[\[9\]](#)
 - Collect the eluted dye and measure the absorbance at 540 nm and 605 nm.[\[6\]](#)[\[9\]](#)

Quantitative Analysis

The amounts of collagen and non-collagenous proteins can be determined from the absorbance readings of the extracted dyes. A correction is necessary because Sirius Red has some absorbance at 605 nm.

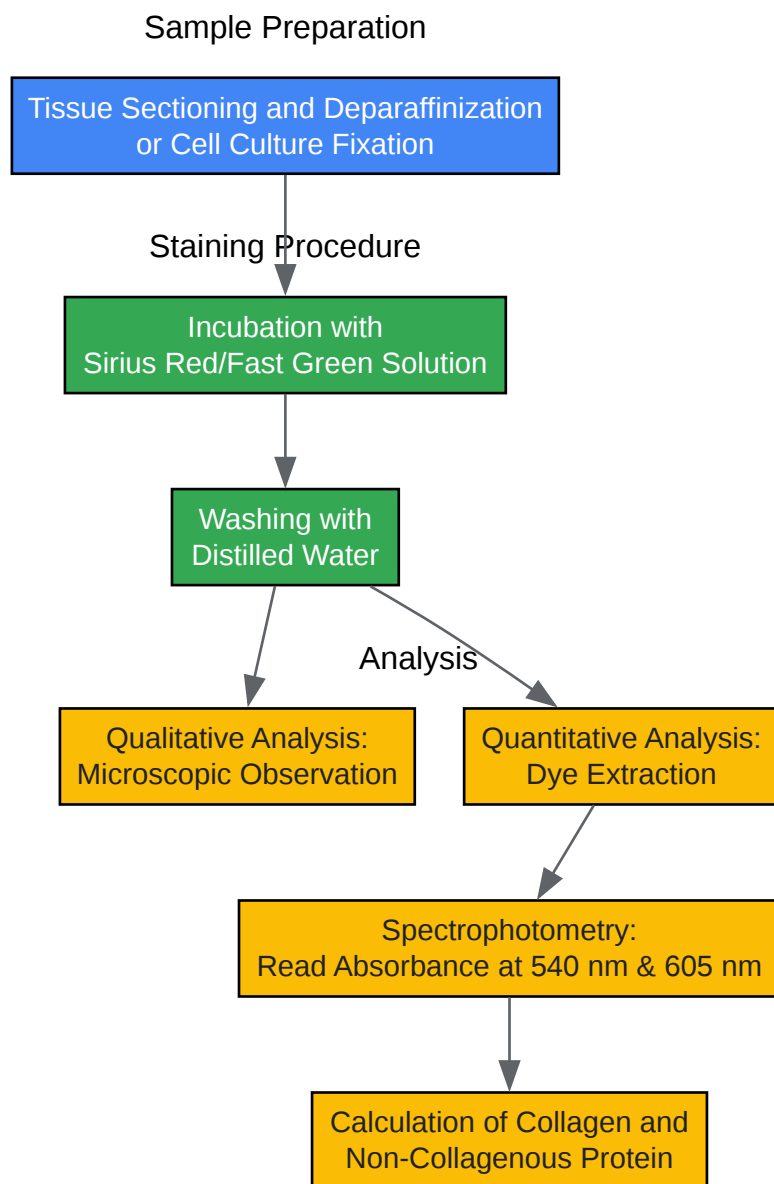
Parameter	Wavelength	Description	References
Sirius Red Absorbance	540 nm	Primary wavelength for collagen quantification.	[6] [7] [8] [9]
Fast Green FCF Absorbance	605 nm	Primary wavelength for non-collagenous protein quantification.	[6] [7] [8] [9]
Correction Factor	-	The OD at 540 nm should be corrected for the contribution of Fast Green. Corrected OD 540 = OD 540 - (0.291 * OD 605).	[7] [8]
Assay Sensitivity	-	> 3 µg/section for collagen; > 50 µg/section for non-collagenous proteins.	[8] [10]

Calculations: The concentration of collagen and non-collagenous protein can be calculated using their respective color equivalence values.

- Collagen (µg/sample) = (Corrected OD 540 nm) / 0.0378[\[7\]](#)[\[8\]](#)
- Non-collagenous Protein (µg/sample) = OD 605 nm / 0.00204[\[7\]](#)[\[8\]](#)

Visualizations

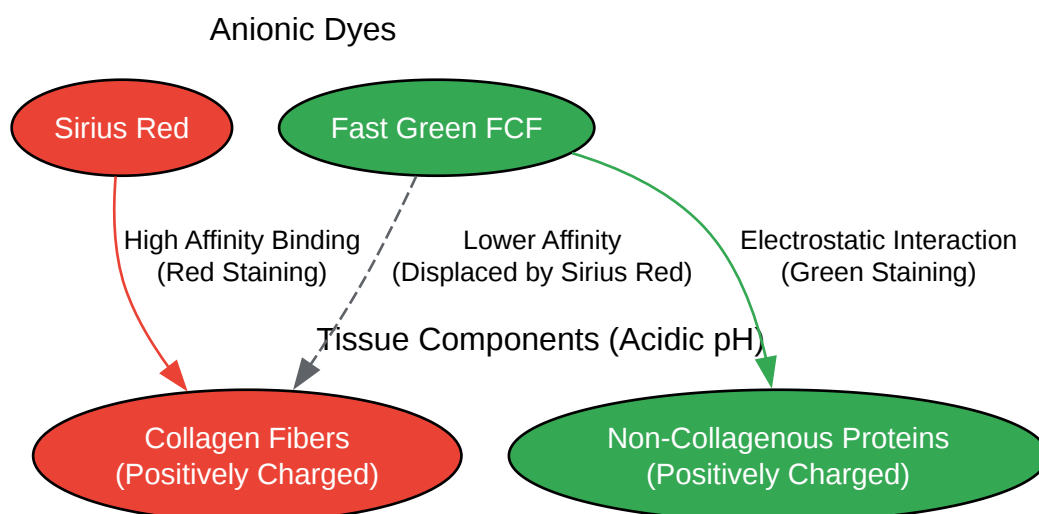
Experimental Workflow for Sirius Red/Fast Green Staining



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Caption: General experimental workflow for Sirius Red/Fast Green staining.

Staining Mechanism



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Caption: Simplified mechanism of differential staining with Sirius Red and Fast Green FCF.

Signaling Pathways

It is important to note that Fast Green FCF and other similar biological stains are exogenous dyes used for visualizing cellular and tissue components. They are not known to be endogenous signaling molecules or to directly participate in cellular signaling pathways. Their utility lies in their ability to bind to specific macromolecules, allowing for their identification and quantification. There is some research that suggests Fast Green FCF can have biological effects, such as inhibiting certain protein aggregations or receptors, but this is distinct from its role as a stain and these activities are the subject of ongoing research.[17]

Conclusion

While the query specified "**Direct Green 27**," the established and scientifically validated green dye for the differential staining of collagen and non-collagenous proteins is Fast Green FCF. The Sirius Red/Fast Green FCF staining protocol provides a robust and quantifiable method for assessing fibrosis and extracellular matrix composition in a wide range of research and diagnostic applications. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and professionals in the field.

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